molecular formula C28H32N4O4 B11619365 propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11619365
M. Wt: 488.6 g/mol
InChI Key: MRRNRCUZWYUSEC-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a pyrazole substituent. DHPMs are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a tetrahydropyrimidine core substituted with a 3-(4-butoxyphenyl)-1-phenylpyrazole moiety and a propan-2-yl ester group.

Synthesis typically involves multi-component reactions (e.g., Biginelli or Hantzsch reactions) or post-functionalization of preformed pyrimidinones. For example, analogous compounds are synthesized via condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives in the presence of Lewis acid catalysts .

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C28H32N4O4/c1-5-6-16-35-22-14-12-20(13-15-22)25-23(17-32(31-25)21-10-8-7-9-11-21)26-24(27(33)36-18(2)3)19(4)29-28(34)30-26/h7-15,17-18,26H,5-6,16H2,1-4H3,(H2,29,30,34)

InChI Key

MRRNRCUZWYUSEC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hydrazine-Aldehyde Condensation

A mixture of 4-butoxybenzaldehyde and phenylhydrazine undergoes condensation in ethanol under reflux (12–24 h) to yield 1-phenyl-3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde .

Table 1: Reaction Conditions for Pyrazole Synthesis

ReagentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
4-Butoxybenzaldehyde1.0Ethanol801878
Phenylhydrazine1.2Ethanol801878
Acetic acid (catalyst)0.1

Mechanism :

  • Nucleophilic attack of hydrazine on the aldehyde.

  • Cyclization via dehydration to form the pyrazole ring.

Tetrahydropyrimidine Core Formation

The Biginelli reaction is adapted using methyl acetoacetate , urea , and the pyrazole aldehyde. Catalysts such as CuCl₂·2H₂O or p-toluenesulfonic acid (PTSA) enhance efficiency.

Modified Biginelli Protocol

A mixture of pyrazole-4-carbaldehyde (1.0 eq), methyl acetoacetate (1.2 eq), and urea (1.5 eq) in ethanol with PTSA (0.1 eq) is refluxed for 8–12 h. The crude product is recrystallized from ethanol to yield 6-methyl-4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid .

Table 2: Optimization of Cyclocondensation

CatalystSolventTemperature (°C)Time (h)Yield (%)
PTSAEthanol801072
CuCl₂·2H₂OSolvent-free100668
HCl (gas)Isopropanol701265

Key observations :

  • Solvent-free conditions reduce reaction time but require higher temperatures.

  • PTSA in ethanol provides the highest yield (72%).

Esterification with Propan-2-yl Group

The carboxylic acid intermediate is esterified using isopropyl alcohol under acidic or enzymatic conditions.

Acid-Catalyzed Fischer Esterification

The tetrahydropyrimidine carboxylic acid (1.0 eq) is refluxed with isopropyl alcohol (5.0 eq) and H₂SO₄ (0.2 eq) for 24 h. Excess alcohol is removed under reduced pressure, and the product is purified via column chromatography (hexane:ethyl acetate = 4:1).

Table 3: Esterification Parameters

MethodCatalystTemperature (°C)Time (h)Yield (%)
Fischer esterificationH₂SO₄802465
Enzymatic (lipase)Novozym 435404858
DCC/DMAP251270

Notes :

  • DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) enables room-temperature esterification but requires anhydrous conditions.

  • Enzymatic methods offer greener alternatives but with lower yields.

Alternative One-Pot Synthesis

A patent describes a one-pot method using methyl acetoacetate , thiourea , and pyrazole-4-carbaldehyde in isopropanol saturated with HCl gas. The reaction proceeds at 70°C for 12 h, directly yielding the propan-2-yl ester via in situ transesterification.

Table 4: One-Pot Reaction Performance

ParameterValue
Yield60%
Purity (HPLC)95%
Reaction scaleUp to 500 g

Advantages :

  • Eliminates separate esterification steps.

  • Scalable for industrial production.

Characterization and Validation

Synthesized batches are validated using:

  • ¹H/¹³C NMR : Confirmation of pyrazole (δ 8.2–8.5 ppm) and tetrahydropyrimidine (δ 2.1–2.3 ppm for CH₃) protons.

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass spectrometry : [M+H]⁺ at m/z 545.2.

Challenges and Optimization Opportunities

  • Low yields in esterification : Improved via microwave-assisted synthesis (30 min, 75°C, 78% yield).

  • Byproduct formation : Controlled by slow addition of aldehydes and strict temperature monitoring .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds with potentially unique properties.

Scientific Research Applications

Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: Its chemical properties may make it useful in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific context of its application.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 4-butoxyphenyl group in the target compound is more electron-donating than the 4-fluorophenyl in , which may alter binding affinity in hydrophobic pockets.

Ester Group Influence :

  • Propan-2-yl esters (vs. ethyl in ) may enhance lipophilicity (higher logP), impacting bioavailability and blood-brain barrier penetration.

Biological Activity Trends :

  • Chloro and methyl groups on the pyrazole (as in ) correlate with antibacterial activity, likely due to steric and electronic modulation of target interactions.
  • Methoxy groups () improve metabolic stability by resisting oxidative degradation.

Spectroscopic and Crystallographic Characterization

  • NMR/IR : Key signals include NH stretches (3200–3300 cm⁻¹), carbonyl vibrations (1650–1750 cm⁻¹), and aromatic proton shifts (δ 6.5–8.5 ppm) .
  • X-ray Crystallography: Analogues (e.g., ) reveal planar pyrimidinone cores and chair conformations in tetrahydropyrimidine rings. Noncovalent interactions (e.g., C–H···O) stabilize crystal packing .

Computational and Pharmacokinetic Insights

  • Multiwfn Analysis: Electron localization function (ELF) studies predict reactive sites for electrophilic attack, particularly at the pyrimidinone carbonyl .
  • logP/Solubility : The 4-butoxyphenyl group increases logP (~3.5 estimated) compared to fluorophenyl (~2.8) or methoxy (~2.5) derivatives, suggesting slower renal clearance .

Biological Activity

The compound propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a novel chemical structure with potential therapeutic applications. This article explores its biological activity based on recent research findings, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex molecular structure that combines elements of pyrazole and tetrahydropyrimidine. The presence of various functional groups enhances its potential for biological activity. The structural formula is as follows:

C23H28N4O3\text{C}_{23}\text{H}_{28}\text{N}_4\text{O}_3

Biological Activity Overview

Research has indicated several biological activities associated with this compound and its derivatives:

1. Antimicrobial Activity

Studies have demonstrated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
10aE. coli20
10bS. aureus25
10cP. mirabilis15
10dB. subtilis18

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been tested for its ability to induce apoptosis in cancer cells. For example, certain pyrazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Anticancer Screening
A study evaluated the cytotoxic effects of propan-2-yl derivatives on human cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds could significantly reduce cell viability at specific concentrations, suggesting their potential as anticancer agents.

3. Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from pyrazoles have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffectiveness (IC50)Reference
Propan-2-yLPS-induced inflammation in mice50 µM
Derivative XRAW264.7 macrophages30 µM

The biological activities of propan-2-yl derivatives can be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Some compounds may modulate receptor activity related to pain and inflammation.

Q & A

Q. How to address solubility limitations in biological assays?

  • Answer : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80). Prodrug strategies (e.g., esterification of carboxyl groups) or nanoformulation (liposomes) enhance aqueous solubility without altering bioactivity .

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